

VU6019650 pharmacokinetic profile and brain penetrance

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Compound of Interest

Compound Name: VU6019650

Cat. No.: B12392093

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Technical Support Center: VU6019650

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic profile and brain penetrance of **VU6019650**, a potent and selective M5 muscarinic acetylcholine receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is **VU6019650** and what is its primary mechanism of action?

A1: **VU6019650** is a potent, highly selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] Its primary mechanism of action is to block the binding of acetylcholine to the M5 receptor, thereby inhibiting its downstream signaling. The M5 receptor is coupled to Gq proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[3][4][5][6]

Q2: What are the key pharmacokinetic properties of **VU6019650** in preclinical models?

A2: In studies with Sprague-Dawley rats, **VU6019650** has been shown to have a pharmacokinetic profile suitable for in vivo studies, although it is noted to have a suboptimal clearance profile.[3] Following intraperitoneal administration, it reaches a maximum plasma concentration (Cmax) of 154 ng/mL at 0.25 hours (Tmax). The area under the plasma

concentration-time curve (AUC) is 241 ng·h/mL, and it has a half-life of approximately 2.1 hours.

Q3: Does **VU6019650** cross the blood-brain barrier?

A3: Yes, **VU6019650** demonstrates the ability to penetrate the central nervous system. In rats, it achieves a brain-to-plasma ratio (K_p) of 0.79 and an unbound brain-to-unbound plasma ratio ($K_{p,uu}$) of 0.88, indicating good brain penetrance.

Q4: What animal model has been used for the pharmacokinetic studies of **VU6019650**?

A4: The primary preclinical model used for the pharmacokinetic evaluation of **VU6019650** has been the male Sprague-Dawley rat.

Troubleshooting Guides

Issue: Inconsistent pharmacokinetic results in my in vivo experiments.

- Possible Cause 1: Formulation and Administration.
 - Troubleshooting Step: Ensure **VU6019650** is fully solubilized in the vehicle before administration. The recommended vehicle is a suspension in 0.5% methylcellulose in water. Inconsistent suspension can lead to variable dosing. Verify the accuracy of the administered dose volume for each animal.
- Possible Cause 2: Animal Health and Handling.
 - Troubleshooting Step: Ensure all animals are healthy and properly acclimated before the study. Stress can significantly impact physiological parameters and drug metabolism. Use consistent and minimally stressful handling techniques.
- Possible Cause 3: Sample Collection and Processing.
 - Troubleshooting Step: Standardize blood and brain tissue collection times. For plasma, ensure rapid collection into tubes containing an appropriate anticoagulant and immediate centrifugation at a consistent speed and temperature to prevent degradation. For brain tissue, ensure rapid harvesting and homogenization to minimize post-mortem changes.

Issue: Lower than expected brain concentrations of **VU6019650**.

- Possible Cause 1: P-glycoprotein (P-gp) Efflux.
 - Troubleshooting Step: While **VU6019650** shows good brain penetration, inter-animal variability in P-gp expression or function at the blood-brain barrier could contribute to lower-than-expected brain levels. Consider co-administration with a known P-gp inhibitor in a pilot study to assess the impact of efflux.
- Possible Cause 2: Errors in Brain Tissue Homogenization and Extraction.
 - Troubleshooting Step: Verify the efficiency of your brain homogenization protocol. Incomplete homogenization will lead to incomplete drug extraction and artificially low concentration measurements. Ensure the extraction solvent and method are optimized for **VU6019650**.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of VU6019650 in Male Sprague-Dawley Rats

Parameter	Value	Units
Dose (i.p.)	10	mg/kg
C _{max}	154	ng/mL
T _{max}	0.25	h
AUC (0-last)	241	ng·h/mL
Half-life (t _{1/2})	2.1	h
Clearance (CL/F)	691	mL/min/kg
Volume of Distribution (V _z /F)	13.9	L/kg

Table 2: Brain Penetrance of VU6019650 in Male Sprague-Dawley Rats

Parameter	Value
Brain-to-Plasma Ratio (Kp)	0.79
Unbound Brain-to-Unbound Plasma Ratio (Kp,uu)	0.88

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetics in Sprague-Dawley Rats

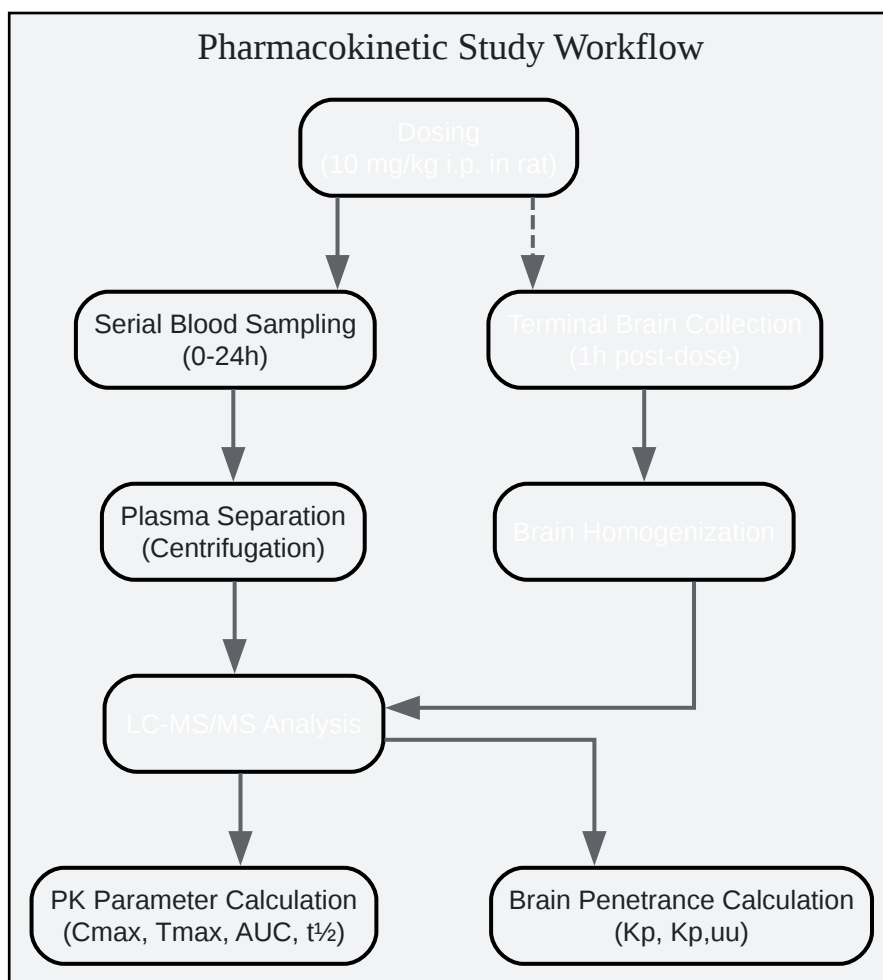
- Animal Model: Male Sprague-Dawley rats (250-300 g).
- Formulation: **VU6019650** is formulated as a suspension in 0.5% methylcellulose in sterile water.
- Administration: Administer a single 10 mg/kg dose via intraperitoneal (i.p.) injection.
- Blood Sampling: Collect whole blood samples (approximately 200 µL) via tail vein or saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into EDTA-coated tubes.
- Plasma Preparation: Immediately centrifuge the blood samples at 4°C at 2000 x g for 10 minutes. Harvest the plasma supernatant and store at -80°C until analysis.
- Bioanalysis: Determine the concentration of **VU6019650** in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Data Analysis: Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}, CL/F, V_z/F) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Brain Penetrance Assessment in Sprague-Dawley Rats

- Animal Model and Dosing: Use male Sprague-Dawley rats and administer **VU6019650** as described in Protocol 1.
- Terminal Sample Collection: At a predetermined time point (e.g., 1 hour post-dose, corresponding to a time of significant plasma exposure), anesthetize the animals.

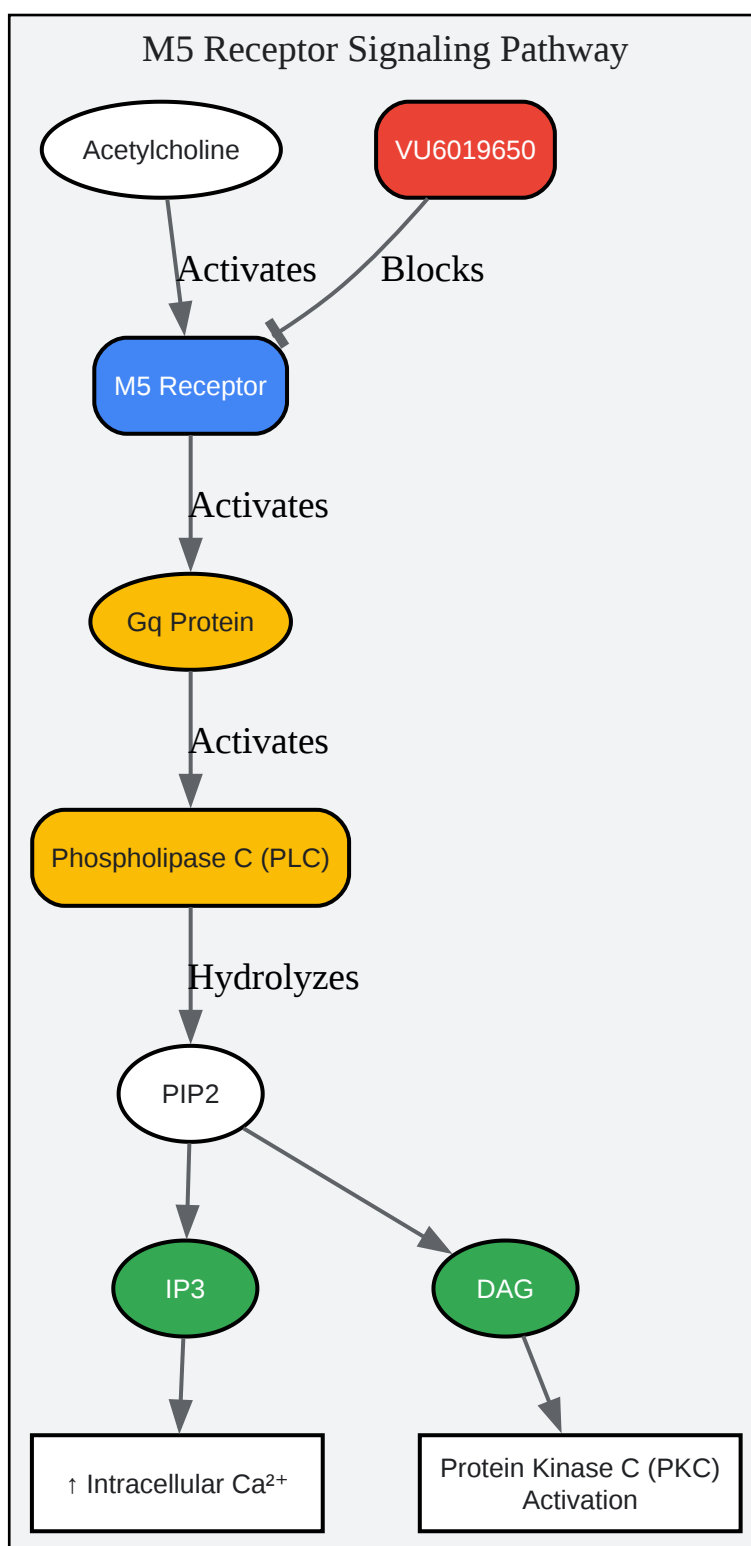
- **Blood and Brain Collection:** Collect a terminal blood sample via cardiac puncture. Immediately thereafter, perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature. Harvest the whole brain.
- **Sample Processing:** Process the blood to obtain plasma as described in Protocol 1. Weigh the whole brain and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.
- **Bioanalysis:** Determine the concentration of **VU6019650** in both plasma and brain homogenate samples using a validated LC-MS/MS method.
- **Data Calculation:**
 - Calculate the Brain-to-Plasma Ratio (K_p) as: $K_p = C_{\text{brain}} / C_{\text{plasma}}$, where C_{brain} is the concentration in the brain homogenate and C_{plasma} is the concentration in plasma.
 - To determine the Unbound Brain-to-Unbound Plasma Ratio ($K_{p,uu}$), the fraction of unbound drug in plasma ($f_{u,p}$) and in brain homogenate ($f_{u,brain}$) must be determined, typically via equilibrium dialysis. Then, calculate $K_{p,uu}$ as: $K_{p,uu} = (C_{\text{brain}} * f_{u,brain}) / (C_{\text{plasma}} * f_{u,p})$.

Visualizations



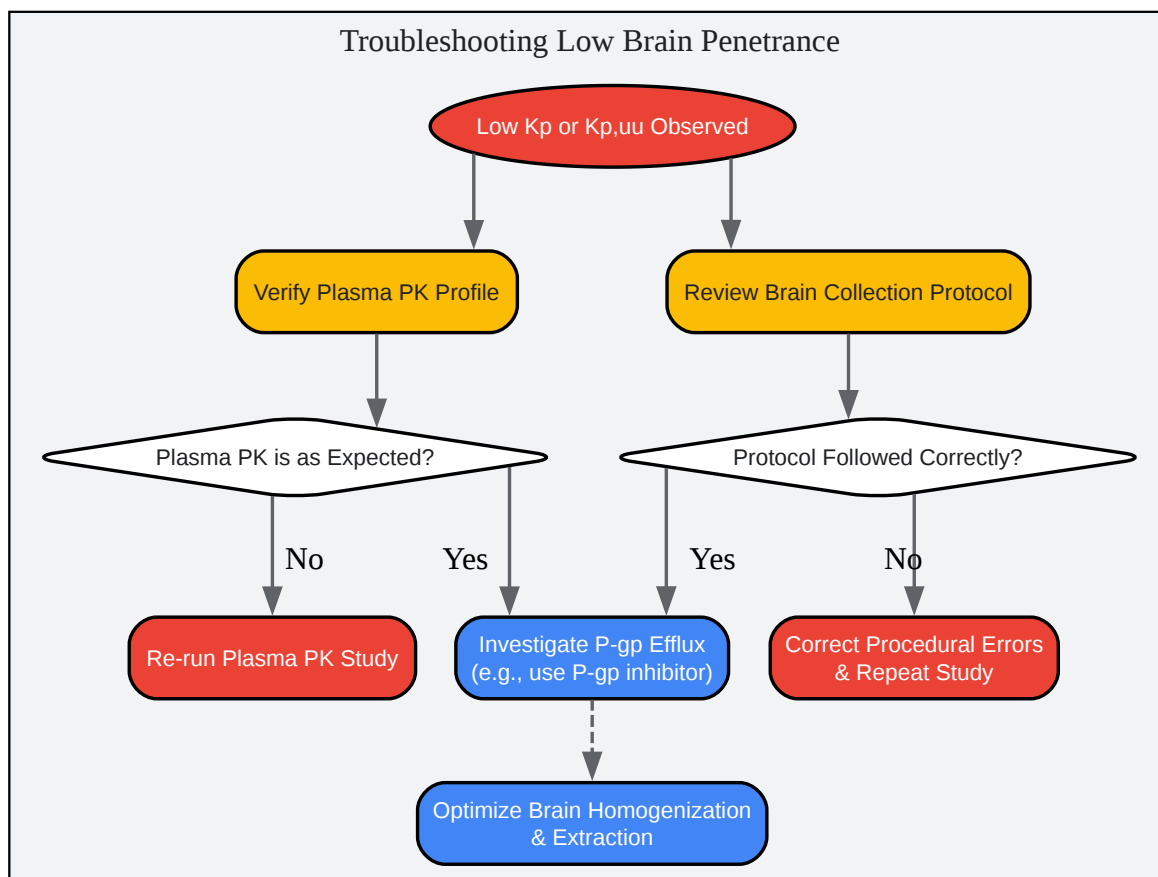
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Caption: Experimental workflow for pharmacokinetic and brain penetrance studies of **VU6019650**.



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Caption: Simplified signaling pathway of the M5 muscarinic acetylcholine receptor.



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Caption: Logical troubleshooting guide for unexpectedly low brain penetrance results.

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